molecular formula C28H28N4O3 B14978567 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

Cat. No.: B14978567
M. Wt: 468.5 g/mol
InChI Key: HIQPGDRXXBQSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group and an oxadiazole ring

Preparation Methods

The synthesis of 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dimethylphenyl group, and the coupling with the oxadiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or oxadiazole rings are replaced with other substituents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the ester or amide bonds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a ligand for binding to specific biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as acting as an antagonist or agonist for certain receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE include other piperazine derivatives and oxadiazole-containing compounds These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

InChI

InChI=1S/C28H28N4O3/c1-20-8-9-21(2)25(18-20)31-14-16-32(17-15-31)26(33)19-34-24-12-10-23(11-13-24)28-29-27(30-35-28)22-6-4-3-5-7-22/h3-13,18H,14-17,19H2,1-2H3

InChI Key

HIQPGDRXXBQSLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.